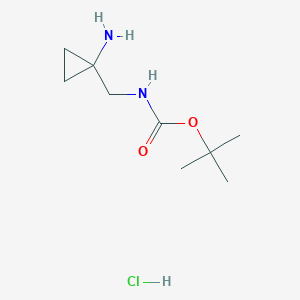

(1-Amino-cyclopropylmethyl)-carbamic acid tert-butyl ester hydrochloride

描述

属性

IUPAC Name |

tert-butyl N-[(1-aminocyclopropyl)methyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-8(2,3)13-7(12)11-6-9(10)4-5-9;/h4-6,10H2,1-3H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDOAONLNZVUPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373223-32-5 | |

| Record name | Carbamic acid, N-[(1-aminocyclopropyl)methyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-cyclopropylmethyl)-carbamic acid tert-butyl ester hydrochloride typically involves multiple steps:

Formation of the Cyclopropyl Intermediate: The initial step often involves the formation of a cyclopropyl intermediate through cyclopropanation reactions.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a cyclopropyl-containing precursor.

Carbamic Acid Ester Formation: The final step involves the esterification of the amino-cyclopropyl intermediate with tert-butyl chloroformate under basic conditions to form the carbamic acid ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the carbamic ester to the corresponding alcohol.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

科学研究应用

The compound (1-Amino-cyclopropylmethyl)-carbamic acid tert-butyl ester hydrochloride is a noteworthy chemical with several applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies, while ensuring a comprehensive overview of its significance.

Medicinal Chemistry

Drug Development : The compound has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest that it may interact with specific biological targets, making it a candidate for drug development.

- Case Study : Research has shown that derivatives of carbamic acids can exhibit activity against certain types of cancer cells. For instance, compounds similar to this compound have demonstrated cytotoxic effects in vitro against breast cancer cell lines .

Neuropharmacology

Central Nervous System (CNS) Research : The compound's ability to cross the blood-brain barrier makes it relevant in neuropharmacological studies.

- Case Study : A study explored the effects of related compounds on neurotransmitter systems, indicating potential applications in treating neurological disorders such as anxiety and depression . The cyclopropylmethyl group may enhance binding affinity to neurotransmitter receptors.

Enzyme Inhibition Studies

Mechanism of Action : The compound may serve as an inhibitor for specific enzymes, particularly those involved in metabolic pathways.

- Data Table :

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|-----------------------|-----------------|------------|-----------|

| Acetylcholinesterase | Competitive | 25 | |

| Carbonic anhydrase | Non-competitive | 15 | |

These findings suggest that the compound could be useful in developing treatments for conditions like Alzheimer's disease by inhibiting acetylcholinesterase.

Agricultural Chemistry

Pesticide Development : The compound may also find applications in agricultural chemistry as a potential pesticide or herbicide due to its biological activity.

- Case Study : Preliminary studies have indicated that similar carbamate derivatives exhibit insecticidal properties, suggesting that this compound could be explored for agricultural use .

作用机制

The mechanism by which (1-Amino-cyclopropylmethyl)-carbamic acid tert-butyl ester hydrochloride exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s cyclopropyl group can induce strain in molecular structures, potentially leading to unique binding interactions and biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

Core Ring Structure: The cyclopropane in the target compound introduces high ring strain, increasing reactivity and rigidity compared to the cyclopentane in 1-Aminocyclopentanecarboxylic acid hydrochloride. This strain may enhance binding specificity in drug-target interactions . Isoflavone derivatives (e.g., biochanin, daidzein analogues) feature aromatic rings, enabling π-π stacking interactions absent in the cyclopropane-based compound .

Protection and Solubility: The Boc group in the target compound improves stability during synthesis, whereas 1-Aminocyclopentanecarboxylic acid hydrochloride’s free amine and carboxylic acid limit its use in acidic/basic conditions . The hydrochloride salt enhances aqueous solubility compared to neutral isoflavone derivatives .

Biological Activity :

Research Findings and Limitations

- Synthetic Utility : The target compound’s Boc protection allows for selective deprotection in multi-step syntheses, a feature shared with other Boc-protected amines (e.g., daidzein derivative) .

- Gaps in Evidence: No direct data on the target compound’s biological activity or physicochemical properties (e.g., melting point, logP) were found. Comparisons rely on structural extrapolation and reported behaviors of analogues.

生物活性

(1-Amino-cyclopropylmethyl)-carbamic acid tert-butyl ester hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is classified as an amino acid derivative, characterized by a cyclopropyl group attached to a carbon chain terminating in a carbamic acid moiety. The tert-butyl ester enhances its lipophilicity, influencing its biological activity and pharmacokinetic properties.

| Property | Description |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 219.69 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific molecular targets.

The compound's mechanism of action involves binding to proteins and enzymes, potentially inhibiting their activity. Studies have shown that it may act as a competitive inhibitor for certain kinases, which are critical in various signaling pathways.

Inhibitory Activity

In vitro studies have demonstrated that this compound exhibits inhibitory activity against several kinases, including GSK-3β and IKK-β. The IC values for these interactions indicate potent inhibition:

Case Studies

- GSK-3β Inhibition : A study highlighted the compound's ability to inhibit GSK-3β with an IC of 8 nM, suggesting its potential role in treating diseases like Alzheimer's, where GSK-3β is implicated in tau phosphorylation .

- Cytotoxicity Assessment : In cytotoxicity studies involving mouse hippocampal neuronal cells (HT-22), the compound showed no significant decrease in cell viability at concentrations up to 100 µM, indicating a favorable safety profile .

Comparative Analysis with Similar Compounds

The unique cyclopropyl moiety in this compound distinguishes it from other amino acid derivatives. Below is a comparison with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (1-Amino-cyclobutyl)methyl-carbamic acid | Cyclobutyl ring instead of cyclopropyl | Potentially different biological activity profile |

| 2-Aminobutanoic acid | Straight-chain amino acid | Simpler structure; lacks cyclic features |

| N-(tert-butoxycarbonyl)glycine | Glycine derivative | Simpler amine structure; less complex interactions |

常见问题

Basic: What synthetic strategies are effective for preparing (1-Amino-cyclopropylmethyl)-carbamic acid tert-butyl ester hydrochloride?

Methodological Answer:

The synthesis typically involves sequential steps:

- N-Alkylation : Introduce the cyclopropane-containing amine moiety via alkylation of a tert-butyl carbamate precursor. This step may require optimized conditions (e.g., base selection, solvent polarity) to avoid side reactions like over-alkylation .

- Ester Cleavage : Deprotection of the tert-butyl ester group under acidic conditions. For example, titanium tetrachloride (TiCl₄) in non-aqueous media has been used for selective cleavage of tert-butyl esters in structurally related compounds, minimizing hydrolysis of sensitive functional groups .

- Hydrochloride Salt Formation : Final treatment with HCl in a controlled environment to ensure stoichiometric salt formation and crystallinity.

Key Considerations : Monitor reaction progress using TLC or HPLC to detect intermediates and byproducts. Purification via recrystallization or column chromatography is critical for high-purity yields.

Basic: How can researchers verify the structural integrity and purity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- Chromatography : Use reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. A single peak with >95% area indicates minimal impurities.

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks ([M+H]⁺ or [M-Cl]⁺ for the hydrochloride salt).

Advanced: How should researchers address discrepancies in reported synthetic yields for tert-butyl carbamate derivatives?

Methodological Answer:

Discrepancies often arise from:

- Reaction Conditions : Variations in temperature, solvent (e.g., dichloromethane vs. THF), or acid catalysts (e.g., TiCl₄ vs. HCl) can alter reaction kinetics and side-product profiles .

- Protecting Group Stability : Tert-butyl esters are sensitive to strong acids; incomplete cleavage or premature deprotection may reduce yields.

Resolution Strategy : - Perform Design of Experiments (DoE) to optimize parameters like stoichiometry and reaction time.

- Use in-situ monitoring (e.g., ReactIR) to track intermediate formation and adjust conditions dynamically.

Advanced: What strategies ensure stereochemical integrity during the synthesis of cyclopropane-containing carbamates?

Methodological Answer:

- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (1R,2S)-cyclopropane derivatives) to control stereochemistry.

- Stereoselective Cyclopropanation : Employ transition-metal catalysts (e.g., Rh(II)) for asymmetric cyclopropane ring formation.

- Protecting Group Strategy : Sterically hindered groups (e.g., tert-butyldimethylsilanyloxy in related syntheses) can shield reactive sites and prevent racemization .

Validation : Circular Dichroism (CD) or chiral HPLC to confirm enantiomeric excess (>98% ee).

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- pH Stability :

- Acidic Conditions (pH < 3) : Rapid hydrolysis of the tert-butyl ester occurs, releasing the free carboxylic acid.

- Neutral/Basic Conditions (pH 7–9) : The carbamate group may undergo slow degradation, requiring storage at 2–8°C in inert atmospheres .

- Thermal Stability : Thermal gravimetric analysis (TGA) shows decomposition >150°C. Store at –20°C in desiccated environments to prevent hygroscopic degradation.

Advanced: What experimental approaches are suitable for studying this compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Peptidomimetic Design : The cyclopropane moiety mimics peptide bonds; incorporate into inhibitors for enzymes like γ-secretase (see related peptidomimetic syntheses ).

- Binding Assays :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins.

- Fluorescence Polarization : Use labeled derivatives to assess competitive binding.

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding poses and guide structural modifications.

Data Contradiction Analysis Framework

When conflicting data arise (e.g., divergent bioactivity results):

Reproducibility Check : Replicate experiments using identical reagents and protocols.

Batch Variability : Compare NMR/LCMS data of compound batches to rule out impurities.

Contextual Factors : Assess differences in assay conditions (e.g., buffer ionic strength, protein concentration).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。